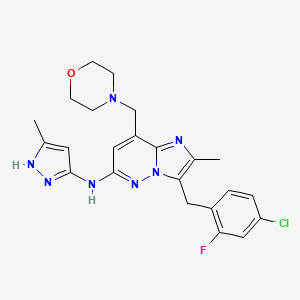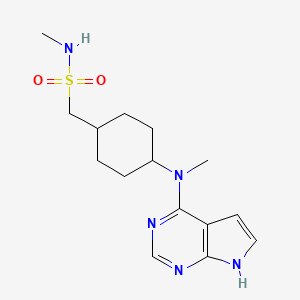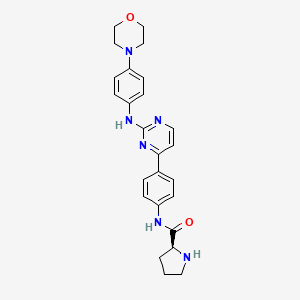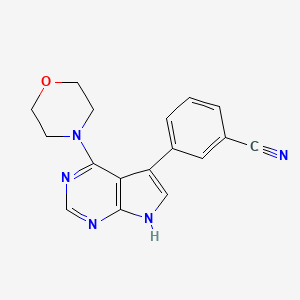
PF-06447475
Descripción general
Descripción
PF-06447475 es un potente e inhibidor selectivo de la quinasa 2 de repeticiones ricas en leucina (LRRK2), una proteína quinasa implicada en varias enfermedades neurodegenerativas, incluida la enfermedad de Parkinson. Este compuesto ha demostrado ser prometedor en estudios preclínicos por su capacidad para proteger las neuronas dopaminérgicas del daño inducido por el estrés oxidativo, ofreciendo así beneficios terapéuticos potenciales para las condiciones caracterizadas por la degeneración neuronal .
Aplicaciones Científicas De Investigación
PF-06447475 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto herramienta para estudiar la inhibición de las quinasas y sus efectos sobre los procesos celulares.
Biología: Se utiliza en la investigación para comprender el papel de LRRK2 en la señalización celular y la neurodegeneración.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Parkinson.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a las vías relacionadas con las quinasas
Mecanismo De Acción
PF-06447475 ejerce sus efectos inhibiendo selectivamente la actividad quinasa de LRRK2. Esta inhibición reduce la fosforilación de los objetivos descendentes, modulando así las vías de señalización celular implicadas en el estrés oxidativo y la supervivencia neuronal. La capacidad del compuesto para proteger las neuronas dopaminérgicas del daño oxidativo es particularmente relevante en el contexto de las enfermedades neurodegenerativas .
Análisis Bioquímico
Biochemical Properties
PF-06447475 interacts with the LRRK2 enzyme, a protein kinase that plays a crucial role in cellular processes such as autophagy and vesicle trafficking . The compound inhibits LRRK2 enzyme activity, thereby modulating these biochemical reactions . The inhibition of LRRK2 by this compound is selective and potent, with IC50 values of 3 nM for the enzyme and 25 nM in whole cell assays .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In nerve-like differentiated cells (NLCs), this compound has been observed to preserve nucleus morphology and mitochondrial membrane potential, indicating a protective effect on cell function . Furthermore, the compound has been found to reduce reactive oxygen species (ROS) and reverse apoptosis signaling and oxidative stress markers .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of LRRK2 kinase activity. This inhibition not only blocks the phosphorylation of LRRK2 at serine 935, a key regulatory site, but also abolishes ROS, thereby mitigating oxidative stress . This suggests that this compound exerts its effects at the molecular level through binding interactions with the LRRK2 enzyme, leading to its inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, in studies involving chronic exposure to paraquat, a redox cycling compound, this compound was found to prolong lifespan, increase locomotor activity, maintain dopaminergic neuronal integrity, and reduce lipid peroxidation in Drosophila melanogaster flies .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For instance, in mice with spinal cord trauma, this compound administered at higher doses (5 and 10 mg/kg) showed great abilities to reduce the degree of spinal cord tissue injury, glycogen accumulation, and demyelination of neurons associated with trauma .
Transport and Distribution
Given its ability to inhibit LRRK2, it is likely that the compound interacts with cellular transporters or binding proteins associated with this enzyme .
Subcellular Localization
Given its interaction with LRRK2, a protein kinase that is widely distributed in various cellular compartments, it is plausible that this compound may also be found in these locations .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
PF-06447475, conocido químicamente como 3-[4-(4-Morfolinil)-7H-pirrolo[2,3-d]pirimidin-5-il]-benzonitrilo, se sintetiza mediante un proceso de varios pasosLas condiciones de reacción a menudo requieren el uso de catalizadores y disolventes específicos para garantizar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y minimizar las impurezas. El compuesto se purifica entonces utilizando técnicas como la cristalización o la cromatografía para alcanzar el nivel de pureza deseado para su uso farmacéutico .
Análisis De Reacciones Químicas
Tipos de reacciones
PF-06447475 se somete a varios tipos de reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar el grupo nitrilo, formando potencialmente aminas u otros productos reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, especialmente en las porciones de morfolina y benzonitrilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Reactivos como halógenos o nucleófilos pueden facilitar las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir aminas u otras formas reducidas del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
GSK2578215A: Otro inhibidor de LRRK2 con propiedades similares de inhibición de la quinasa.
MLi-2: Un potente e inhibidor selectivo de LRRK2 con alta penetración en el cerebro.
HG-10-102-01: Un inhibidor selectivo de LRRK2 utilizado en estudios preclínicos
Singularidad
PF-06447475 es único por su alta selectividad y potencia para la inhibición de LRRK2. Su capacidad para cruzar la barrera hematoencefálica y proteger las neuronas del daño inducido por el estrés oxidativo lo convierte en un candidato prometedor para el desarrollo terapéutico en enfermedades neurodegenerativas .
Propiedades
IUPAC Name |
3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c18-9-12-2-1-3-13(8-12)14-10-19-16-15(14)17(21-11-20-16)22-4-6-23-7-5-22/h1-3,8,10-11H,4-7H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTWDJBVZQBRKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1527473-33-1 | |
| Record name | 1527473-33-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide](/img/structure/B612020.png)
![2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone](/img/structure/B612021.png)
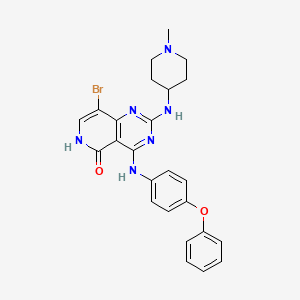
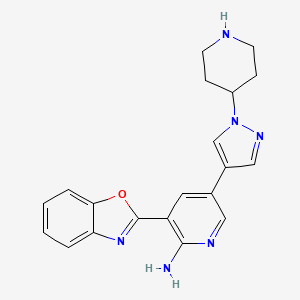

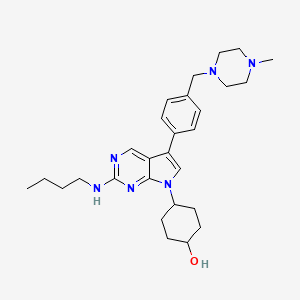
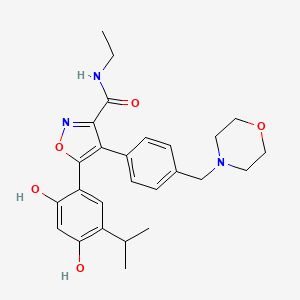
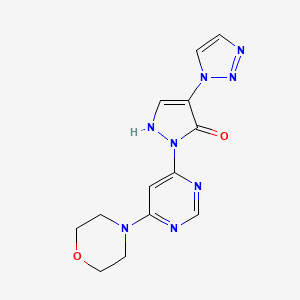
![N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide](/img/structure/B612035.png)

